molecular formula C17H22N4O2S B2830834 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide CAS No. 1105247-11-7

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2830834
CAS No.: 1105247-11-7
M. Wt: 346.45
InChI Key: IIAPYIWDGGJRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, with a focus on derivatives that include 1,3,4-thiadiazole. These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting their potential utility in developing new antimicrobial agents (Başoğlu et al., 2013).

Thiazole-aminopiperidine Hybrid Analogues

Another study conducted by Jeankumar et al. (2013) involved the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The findings highlighted the potential of such compounds in treating tuberculosis, demonstrating the importance of structural modification in enhancing biological activity (Jeankumar et al., 2013).

Antimicrobial and Anti-Inflammatory Agents

Research by Abu‐Hashem et al. (2020) on benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed significant anti-inflammatory and analgesic activities. These compounds, which involve structural elements related to thiadiazoles, exhibited COX-2 selectivity and analgesic activity, suggesting their application in developing anti-inflammatory drugs (Abu‐Hashem et al., 2020).

EGFR Inhibitors for Cancer Therapy

Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, demonstrating their anti-cancer properties through density functional theory and molecular docking. These findings emphasize the role of structural design in targeting specific receptors or enzymes for cancer therapy (Karayel, 2021).

Properties

IUPAC Name

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-3-15-19-20-16(24-15)12-7-9-21(10-8-12)17(22)18-13-5-4-6-14(11-13)23-2/h4-6,11-12H,3,7-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAPYIWDGGJRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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